Crocacin A

Antifungal Saccharomyces cerevisiae MIC

Crocacin A is the major metabolite from Chondromyces crocatus and the critical reference scaffold for the crocacin class of cytochrome bc1 (Complex III) inhibitors. Unlike generic strobilurins or antimycin A, it features a distinct Z-enamide pharmacophore and a unique binding mode validated by crystallographic analog studies. This compound is essential for SAR programs, mitochondrial electron transport chain probing, and as an HPLC-DAD reference standard for fermentation process optimization (native titer ~20 mg/L). Its defined melting point (186°C) and balanced cytotoxicity profile make it the ideal starting point for iterative medicinal chemistry optimization.

Molecular Formula C31H42N2O6
Molecular Weight 538.7 g/mol
Cat. No. B1234834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocacin A
Synonymscrocacin A
Molecular FormulaC31H42N2O6
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC
InChIInChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1
InChIKeyXHTUDGVBJDVOEZ-PSXYSELWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crocacin A for Research: A Myxobacteria-Derived Antifungal Lead Compound


Crocacin A is a polyketide-derived dipeptide natural product isolated from the myxobacterium Chondromyces crocatus. It acts as a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), disrupting the electron transport chain in fungi and yeasts. As the major metabolite produced in agitated cultures (approximately 20 mg/L), it serves as the foundational scaffold for a class of antifungal agents [1][2]. Its unique structure features a complex polyketide acyl residue N-protecting a dipeptide of glycine and 6-aminohexadienoic acid [3].

Why Crocacin A Cannot Be Substituted by Generic bc1 Complex Inhibitors


The Crocacin family exhibits a distinct structure-activity relationship (SAR) where even minor structural changes between family members (e.g., Crocacin A vs. Crocacin D) result in orders-of-magnitude differences in antifungal potency. The Z-enamide moiety, which is critical for biological activity, is highly sensitive to photochemical instability, a property that complicates its direct use but also defines its unique interaction with the cytochrome bc1 complex. Unlike other bc1 inhibitors such as strobilurins or antimycin A, the crocacins represent a distinct chemical class with a unique binding mode validated by crystallographic studies of analogs [1][2]. Therefore, substituting Crocacin A with a generic bc1 inhibitor or a different crocacin analog will not recapitulate its specific biological profile.

Quantitative Differentiation of Crocacin A: MIC, Cytotoxicity, and Production Yield Data


Crocacin A Demonstrates Superior Antifungal Potency Against Saccharomyces cerevisiae Compared to Crocacins B and C

Crocacin A shows significantly higher antifungal activity against Saccharomyces cerevisiae than its close analogs Crocacin B and Crocacin C. The minimum inhibitory concentration (MIC) of Crocacin A is 10 µg/mL, which is 1.25-fold more potent than Crocacin B and 10-fold more potent than Crocacin C. However, it is notably less potent than Crocacin D [1].

Antifungal Saccharomyces cerevisiae MIC

Crocacin A Exhibits Moderate Cytotoxicity on L929 Fibroblasts Compared to Family Members

In cytotoxicity assays against mouse fibroblast L929 cells, Crocacin A displays an IC50 of 0.2 µg/mL. This is significantly less cytotoxic than Crocacin D (IC50 = 0.06 µg/mL) but considerably more cytotoxic than Crocacins B (40 µg/mL) and C (140 µg/mL). Its cytotoxic potency is intermediate within the family [1].

Cytotoxicity L929 cells IC50

Crocacin A is the Predominant Metabolite with Superior Production Yield in Native Fermentation

In agitated cultures of Chondromyces crocatus, Crocacin A is the primary component produced, achieving yields of approximately 20 mg/L. In contrast, Crocacin D is isolated from a different species, Chondromyces pediculatus, and is not the major metabolite in C. crocatus fermentations [1].

Fermentation Yield Production

Crocacin A is a Validated Lead Scaffold for Synthetic Analog Development with Improved Stability

Crocacin A served as a key lead compound for the design of synthetic analogs. Researchers successfully developed simplified analogs of Crocacin A and D that retained high activity in a mitochondrial beef heart respiration assay and showed efficacy against plant pathogens in glasshouse tests. Critically, these analogs demonstrated much greater photochemical stability than the natural products [1]. A crystal structure of a Crocacin D analog bound to the chicken heart cytochrome bc1 complex validated the binding model and confirmed the crocacins as a new inhibitor class [1].

Analog Design Structure-Activity Relationship Agrochemicals

Optimal Application Scenarios for Crocacin A in Scientific and Industrial Research


Lead Compound for Antifungal Drug Discovery Programs

Crocacin A is the foundational scaffold for a novel class of cytochrome bc1 complex inhibitors. Its use as a lead compound in medicinal chemistry programs is validated by the successful development of synthetic analogs with improved photostability and maintained antifungal activity [1]. Its moderate cytotoxicity profile relative to family members makes it a balanced starting point for iterative optimization [2].

Mechanistic Studies of Mitochondrial Complex III Inhibition

As a validated inhibitor of the cytochrome bc1 complex, Crocacin A is a valuable tool for probing the structure and function of the mitochondrial electron transport chain. Crystallographic studies using a Crocacin D analog have confirmed the unique binding mode of this compound class [1]. Crocacin A can be used in biochemical assays to dissect the Qo site inhibition mechanism and compare it to other inhibitor classes like strobilurins [1].

Microbial Production and Biosynthetic Pathway Research

With a native fermentation yield of approximately 20 mg/L from Chondromyces crocatus, Crocacin A provides a reliable source material for isolating and studying the crocacin biosynthetic gene cluster [2]. The elucidation of its unusual hydrolytic release domain offers a platform for biosynthetic engineering and heterologous production studies [3].

Reference Standard for Analytical Chemistry and Quality Control

Given its defined physicochemical properties (e.g., melting point of 186°C) and its status as the major metabolite, Crocacin A serves as a primary reference standard for HPLC-DAD analysis of Chondromyces fermentation extracts [4][2]. This is essential for process optimization and quality control in natural product production.

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